Comparison of Linker Length: C4 Alkyl Chain vs. C8 Alkyl Chain in PROTAC Building Blocks
Thalidomide-O-amido-C4-NH2 features a 4-carbon alkyl linker, which differs from the longer 8-carbon linker in Thalidomide-O-amido-C8-NH2 [1]. While direct functional comparison of PROTACs derived from these specific building blocks is not publicly available, extensive literature on PROTAC linker optimization demonstrates that even small changes in linker length (e.g., 2-4 atoms) can significantly impact degradation potency and selectivity [2]. In a study of p38α/β degraders, linker optimization was shown to be crucial for achieving selective degradation [2]. Therefore, the choice between a C4 and C8 linker is not arbitrary and can lead to different biological outcomes, guiding selection based on the desired spatial distance between the target and E3 ligase [2].
| Evidence Dimension | Linker Length (Number of Carbon Atoms in Alkyl Chain) |
|---|---|
| Target Compound Data | C4 (Butyl) linker |
| Comparator Or Baseline | C8 (Octyl) linker (e.g., Thalidomide-O-amido-C8-NH2) |
| Quantified Difference | Difference of 4 carbon atoms in linker length |
| Conditions | Comparison of chemical structures as defined by vendor datasheets [1]; functional impact inferred from class-level literature on PROTAC linker optimization [2]. |
Why This Matters
This difference allows researchers to explore a distinct region of chemical space for linker length, which is a primary variable for optimizing PROTAC ternary complex formation and degradation efficacy.
- [1] Adooq Bioscience. (n.d.). Thalidomide-O-amido-C8-NH2 Datasheet (Catalog No. A20174). Retrieved from https://www.adooq.com/datasheet/A20174 View Source
- [2] Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry, 201, 112451. https://doi.org/10.1016/j.ejmech.2020.112451 View Source
